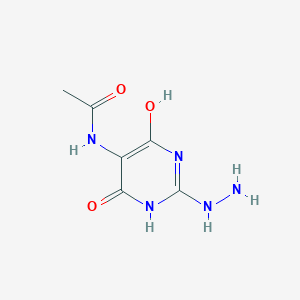
D-Allopyranose 6-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Allopyranose 6-phosphate: is a phosphorylated derivative of D-allose, a rare sugar belonging to the class of hexoses It is a six-carbon monosaccharide with a phosphate group attached to the sixth carbon
准备方法
Synthetic Routes and Reaction Conditions:
From D-Glucose: One common method involves the synthesis of D-allopyranosyl acceptors from D-glucose.
Enzymatic Synthesis: Another method involves the enzymatic reaction of glycolaldehyde with 4-erythrose phosphate under aldolase catalysis to generate D-allopyranose 6-phosphate.
Industrial Production Methods: Industrial production methods for this compound often involve continuous multi-enzyme catalysis and fermentation processes. These methods are designed to maximize yield and efficiency while minimizing carbon loss .
化学反应分析
Types of Reactions:
Oxidation: D-Allopyranose 6-phosphate can undergo oxidation reactions, where it is converted into corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Enzymes such as aldolases and isomerases are often employed as catalysts in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry:
Synthesis of Complex Carbohydrates: D-Allopyranose 6-phosphate is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology:
Metabolic Pathways: It plays a role in various metabolic pathways, particularly in the synthesis of essential biomolecules.
Medicine:
Therapeutic Potential: Research has shown that D-allose, the parent compound, exhibits antioxidative and anticancer properties, suggesting potential therapeutic applications.
Industry:
作用机制
The mechanism of action of D-allopyranose 6-phosphate involves its interaction with specific enzymes and proteins. For instance, it binds to D-allose-binding periplasmic proteins in Escherichia coli, facilitating various biochemical reactions . The molecular targets and pathways involved include aldolase-catalyzed reactions and isomerization processes .
相似化合物的比较
D-Allose: The parent compound of D-allopyranose 6-phosphate, known for its rare sugar properties.
D-Allulose: Another rare sugar with similar physiological effects, including blood sugar regulation and antioxidation.
D-Mannose: A hexose sugar with applications in urinary tract health and glycosylation reactions.
Uniqueness: this compound is unique due to its specific phosphorylation at the sixth carbon, which imparts distinct biochemical properties and reactivity compared to its non-phosphorylated counterparts .
属性
分子式 |
C6H13O9P |
|---|---|
分子量 |
260.14 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChI 键 |
NBSCHQHZLSJFNQ-IVMDWMLBSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)







![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)



